molecular formula C11H10O3 B8347228 7-Methoxy-5-vinyl-2-benzofuran-1(3H)-one

7-Methoxy-5-vinyl-2-benzofuran-1(3H)-one

Cat. No. B8347228
M. Wt: 190.19 g/mol
InChI Key: DERMVGBOQYVYTB-UHFFFAOYSA-N
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Patent
US08673920B2

Procedure details

A dichloromethane solution of 5-(2-hydroxyethyl)-7-methoxy-2-benzofuran-1(3H)-one was placed cooled to 0° C., and slowly treated with methanesulfonyl chloride (0.11 mL, 1.4 mmol) and TEA (0.2 mL, 1.44 mmol). The resulting mixture was then stirred for 20 min. TLC (hexanes/EtOAc=1/1) indicated completion of the reaction. The mixture was poured into saturated ammonium chloride and extracted with dichloromethane. The combined organics were washed with 1 N HCl, saturated sodium bicarbonate solution, and brine, then dried (Na2SO4) and concentrated in vacuo. To the residue (LC/MS: [(M+1)]+=287; tR=0.81 min) (0.16 g, 0.56 mmol) was added DBU (0.19 mL, 1.26 mmol) and dichloromethane (2 mL) and stirred for 2 h. TLC monitoring showed conversion to the olefin. The reaction mixture was diluted with water and extracted with dichloromethane. The combined organics were washed with 1N HCl, saturated sodium bicarbonate solution, and brine, then dried (Na2SO4) and concentrated to dryness. The resulting oil was used in the next step without further purification.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
0.11 mL
Type
reactant
Reaction Step Two
[Compound]
Name
TEA
Quantity
0.2 mL
Type
reactant
Reaction Step Two
[Compound]
Name
hexanes EtOAc
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Quantity
0.19 mL
Type
reactant
Reaction Step Five
Quantity
2 mL
Type
solvent
Reaction Step Five
[Compound]
Name
olefin
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Seven

Identifiers

REACTION_CXSMILES
O[CH2:2][CH2:3][C:4]1[CH:13]=[C:12]([O:14][CH3:15])[C:7]2[C:8](=[O:11])[O:9][CH2:10][C:6]=2[CH:5]=1.CS(Cl)(=O)=O.[Cl-].[NH4+].C1CCN2C(=NCCC2)CC1>O.ClCCl>[CH3:15][O:14][C:12]1[C:7]2[C:8](=[O:11])[O:9][CH2:10][C:6]=2[CH:5]=[C:4]([CH:3]=[CH2:2])[CH:13]=1 |f:2.3|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
OCCC1=CC2=C(C(OC2)=O)C(=C1)OC
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
ClCCl
Step Two
Name
Quantity
0.11 mL
Type
reactant
Smiles
CS(=O)(=O)Cl
Name
TEA
Quantity
0.2 mL
Type
reactant
Smiles
Step Three
Name
hexanes EtOAc
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Cl-].[NH4+]
Step Five
Name
Quantity
0.19 mL
Type
reactant
Smiles
C1CCC2=NCCCN2CC1
Name
Quantity
2 mL
Type
solvent
Smiles
ClCCl
Step Six
Name
olefin
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Seven
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Stirring
Type
CUSTOM
Details
The resulting mixture was then stirred for 20 min
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
completion of the reaction
EXTRACTION
Type
EXTRACTION
Details
extracted with dichloromethane
WASH
Type
WASH
Details
The combined organics were washed with 1 N HCl, saturated sodium bicarbonate solution, and brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (Na2SO4)
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
STIRRING
Type
STIRRING
Details
stirred for 2 h
Duration
2 h
EXTRACTION
Type
EXTRACTION
Details
extracted with dichloromethane
WASH
Type
WASH
Details
The combined organics were washed with 1N HCl, saturated sodium bicarbonate solution, and brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (Na2SO4)
CONCENTRATION
Type
CONCENTRATION
Details
concentrated to dryness
CUSTOM
Type
CUSTOM
Details
The resulting oil was used in the next step without further purification

Outcomes

Product
Details
Reaction Time
20 min
Name
Type
Smiles
COC1=CC(=CC2=C1C(OC2)=O)C=C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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